A Comprehensive Technical Guide to 4-Isopropylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 4-Isopropylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Intermediate
Abstract
4-Isopropylbenzenesulfonyl chloride, a versatile organic compound, serves as a crucial building block in a multitude of synthetic endeavors, particularly within the pharmaceutical and materials science landscapes. This technical guide provides a thorough examination of its chemical and physical properties, safety and handling protocols, and detailed experimental procedures for its synthesis and subsequent reactions. Furthermore, it delves into the applications of 4-isopropylbenzenesulfonyl chloride in drug discovery and development, highlighting its role in the formation of the vital sulfonamide pharmacophore. This document is intended to be a comprehensive resource for researchers, chemists, and professionals engaged in drug development, offering both foundational knowledge and practical insights into the utility of this important chemical intermediate.
Chemical and Physical Properties
4-Isopropylbenzenesulfonyl chloride, also known as p-cumenesulfonyl chloride, is a solid organic compound at room temperature. Its core structure consists of a benzene ring substituted with an isopropyl group and a sulfonyl chloride functional group at the para position. The presence of the isopropyl group influences its solubility and reactivity compared to simpler arylsulfonyl chlorides.
Table 1: Physicochemical Properties of 4-Isopropylbenzenesulfonyl Chloride
| Property | Value | Reference |
| CAS Number | 54997-90-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClO₂S | [4] |
| Molecular Weight | 218.70 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Melting Point | 51-52 °C | [1] |
| Boiling Point | 142-143 °C at 12 mmHg | [1] |
| Density | 1.220 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.5410 | [2] |
Safety and Handling
4-Isopropylbenzenesulfonyl chloride is a corrosive substance that requires careful handling in a laboratory setting. It is classified as causing severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when working with this compound. All manipulations should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Information for 4-Isopropylbenzenesulfonyl Chloride
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[4] |
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P405: Store locked up.[4]
Experimental Protocols
Synthesis of 4-Isopropylbenzenesulfonyl Chloride
4-Isopropylbenzenesulfonyl chloride is typically synthesized via the chlorosulfonation of cumene (isopropylbenzene).[1] The following protocol is adapted from a patented method which describes a high-yield, one-step process.[5]
Reaction Scheme:
References
- 1. 4-ISOPROPYLBENZENESULFONYL CHLORIDE | 54997-90-9 [chemicalbook.com]
- 2. 4-Isopropylbenzenesulfonyl chloride technical grade 54997-90-9 [sigmaaldrich.com]
- 3. 54997-90-9|4-Isopropylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. 4-(Propan-2-yl)benzene-1-sulfonyl chloride | C9H11ClO2S | CID 2734882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
